1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide
Overview
Description
The compound “1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom . The “3,5-Difluorophenyl” part indicates the presence of a phenyl ring (a cyclic group of six carbon atoms) with fluorine atoms at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via methods such as the Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an acidic proton in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclohexane ring (a ring of six carbon atoms), a phenyl ring, and an amide group. The phenyl ring would have fluorine atoms at the 3rd and 5th positions .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of amides and fluorinated aromatic compounds. For instance, it might participate in electrophilic substitution reactions . The presence of fluorine atoms can also influence the reactivity and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could affect its polarity, reactivity, and stability .Scientific Research Applications
Dye-Sensitized Solar Cells
Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been identified as an effective gelator for solidifying ionic liquid electrolytes. This has been applied in dye-sensitized solar cells, showcasing a power conversion efficiency of 7.8% under simulated sunlight conditions (Décoppet et al., 2014).
Bioconjugation Studies
Research on the mechanism of amide formation between carboxylic acid and amine in aqueous media is relevant. Studies using related compounds have shown that cyclohexanecarboxylic acids can participate in amide bond formation, a crucial process in bioconjugation (Nakajima & Ikada, 1995).
Pharmacological Research
Cyclohexanecarboxylic acid amides have been studied for their pharmacological properties, particularly in relation to 5-HT1A receptors. These compounds have shown high affinity and selectivity, and differential antagonistic properties on receptor-mediated responses in various brain regions (Corradetti et al., 2005).
Electrophilic Reactions in Organic Chemistry
The reactivity of α,β-unsaturated amides, such as cyclohexanecarboxylic acid amides, towards electrophilic reactions has been studied. These amides have been found to react readily with aromatics in the presence of AlCl3, indicating their potential in various organic synthesis processes (Koltunov et al., 2004).
Chemical Synthesis and Characterization
Cyclohexanecarboxylic acid amides have been synthesized and characterized in various studies. Their formation through different chemical reactions, and their structural characterization using techniques like NMR and FTIR, indicates their versatility in chemical synthesis (Hashim, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUULBRTMVSWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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